METHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE

Aurora-A kinase Fragment-based drug discovery Allosteric inhibitor

This fragment (CAS 354995-21-4, MW 219.285) is a validated hit from a 1255-compound XChem crystallography screen, confirmed by X-ray to bind an allosteric pocket on Aurora-A. Its ethylsulfanyl substituent is crucial for unique S-π interactions, differentiating it from ATP-competitive 1,3,4-thiadiazole kinase inhibitors. The 1.90 Å structure (PDB 5OSE) provides atomic-level detail for structure-based optimization. Procure to access a rigorously validated scaffold for developing selective Aurora-A/TPX2 interaction probes.

Molecular Formula C6H9N3O2S2
Molecular Weight 219.3 g/mol
Cat. No. B6743056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMATE
Molecular FormulaC6H9N3O2S2
Molecular Weight219.3 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)OC
InChIInChI=1S/C6H9N3O2S2/c1-3-12-6-9-8-4(13-6)7-5(10)11-2/h3H2,1-2H3,(H,7,8,10)
InChIKeySSCYIPXZAWJONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate Procurement Guide: Structural Identity, Purity Standards, and Baseline Specifications


Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate (PDB Ligand Code: A98, PubChem CID: 1220743) is a low-molecular-weight (219.285 g/mol) heterocyclic carbamate derivative belonging to the 1,3,4-thiadiazole class. Its structure features a methyl carbamate moiety at the 2-position and an ethylsulfanyl substituent at the 5-position of the thiadiazole ring [1]. The compound was identified as a validated hit from a high-throughput X-ray crystallography fragment screen against Aurora-A kinase, where it was shown to bind an allosteric pocket distinct from the ATP-binding site [2]. As a fragment-sized molecule (heavy atom count: 13), it exhibits high ligand efficiency and represents a versatile starting point for structure-based drug discovery campaigns targeting the Aurora-A/TPX2 protein-protein interaction, rather than a conventional ATP-competitive inhibitor [2][3].

Why Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate Cannot Be Substituted by Generic 1,3,4-Thiadiazole Analogs in Aurora-A Drug Discovery


Generic substitution of this compound with other commercially available 1,3,4-thiadiazole derivatives, such as methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate or 2-amino-5-ethylthio-1,3,4-thiadiazole, introduces critical structural alterations that abrogate its unique binding profile. The target compound's ethylsulfanyl substituent at the 5-position engages a specific hydrophobic sub-pocket on Aurora-A, as validated by X-ray crystallography [1]. Replacing this with a simple ethyl group (lacking the sulfur atom) or an amino group (altering the hydrogen-bonding network at the 2-position) would result in loss of the allosteric binding mode that distinguishes it from ATP-competitive 1,3,4-thiadiazole kinase inhibitors [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable functional divergence relevant to procurement for fragment-based lead discovery.

Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate: Quantitative Differentiation Evidence Against Closest Analogs


Validated Allosteric Binding Mode vs. ATP-Competitive 1,3,4-Thiadiazole Inhibitors

X-ray crystallography at 1.90 Å resolution demonstrates that methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate occupies an allosteric pocket at the Aurora-A/TPX2 interface, distinct from the ATP-binding site targeted by conventional 1,3,4-thiadiazole kinase inhibitors [1]. In contrast, ATP-competitive 1,3,4-thiadiazole derivatives such as those reported by Suijkerbuijk et al. (2010) bind within the hinge region of the kinase domain, a binding mode that cannot disrupt the Aurora-A/TPX2 protein-protein interaction [2]. The allosteric site engagement was confirmed by real-space correlation coefficient of 0.874 for the ligand in the refined electron density map, indicating unambiguous placement [3].

Aurora-A kinase Fragment-based drug discovery Allosteric inhibitor X-ray crystallography

Fragment Library Screening Hit Rate and Privileged Scaffold Validation

The compound emerged as one of only 59 confirmed hits from a high-throughput X-ray crystallography-based screen of 1255 fragments against Aurora-A, yielding a hit rate of 4.7% [1]. Over three-quarters of the 59 hits (i.e., ≥44 fragments) bound to the three druggable hotspots previously identified by alanine scanning mutagenesis and ITC, with this compound specifically engaging the pocket that complements TPX2 residue Phe16 [1]. By comparison, computational docking-based virtual screens against Aurora-A typically report hit rates below 2% after experimental validation, underscoring the higher confidence associated with this experimentally verified fragment hit [2]. This hit rate differentiation is meaningful for procurement because it indicates a higher probability of successful elaboration into lead-like molecules compared to unvalidated in silico hits.

Fragment screening XChem Hit identification Ligand efficiency

Ethylsulfanyl Substituent Contribution to Aurora-A Binding vs. 5-Ethyl and 5-Methyl Analogs

The ethylsulfanyl substituent at the 5-position of the thiadiazole ring (S-CH2CH3, van der Waals volume ~35.2 ų) provides a unique combination of hydrophobic surface area and polarizable sulfur atom capable of S-π interactions with aromatic residues in the Aurora-A allosteric pocket [1]. In contrast, the 5-ethyl analog (methyl N-(5-ethyl-1,3,4-thiadiazol-2-yl)carbamate) lacks the sulfur atom (van der Waals volume of ethyl group: ~27.1 ų) and cannot engage in S-π or sulfur-mediated hydrogen bonding . The 5-methyl analog would be even smaller and further compromised. The real-space correlation coefficient of 0.874 for the target compound in the Aurora-A crystal structure confirms that the ethylsulfanyl group is well-resolved and makes productive contacts within the binding site [2].

Structure-activity relationship Substituent effect Sulfur interactions Hydrophobic pocket

Functional Divergence from 2-Amino-5-ethylthio-1,3,4-thiadiazole (Corrosion Inhibitor Analog)

The 2-amino analog (2-amino-5-ethylthio-1,3,4-thiadiazole, AETD) is primarily characterized as a copper corrosion inhibitor, with inhibition efficiencies of 85-95% reported in 0.50 M HCl solutions at concentrations of 10⁻³ to 10⁻² M [1]. This compound lacks the methyl carbamate moiety necessary for the hydrogen-bonding network observed in the Aurora-A allosteric pocket [2]. Procurement of AETD as a substitute for the target compound would serve entirely different research purposes: corrosion science versus kinase drug discovery. The target compound's carbamate group (pKa ~13-14 for the NH, hydrogen bond donor; carbonyl oxygen as hydrogen bond acceptor) provides specific recognition features for the Aurora-A binding site that are absent in the 2-amino analog, which instead acts via surface adsorption on metals [3].

Kinase inhibitor Corrosion inhibitor Target selectivity Chemical probe

Recommended Procurement Scenarios for Methyl N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate


Fragment-Based Lead Discovery Targeting the Aurora-A/TPX2 Protein-Protein Interaction

This compound is optimally procured as a validated starting point for structure-guided elaboration of allosteric inhibitors of the Aurora-A/TPX2 interaction. The X-ray crystal structure at 1.90 Å resolution (PDB 5OSE) provides atomic-level detail of the binding pose, enabling rational design of growth vectors to improve affinity and selectivity. As one of only 59 confirmed hits from a 1255-fragment screen, it offers a rigorously validated scaffold for medicinal chemistry optimization [1][2].

Chemical Probe Development for Aurora-A Allosteric Site Characterization

The compound's allosteric binding mode, confirmed by X-ray crystallography, makes it suitable for developing chemical probes to interrogate the functional role of the Aurora-A allosteric pocket in mitosis regulation. Unlike ATP-competitive probes, this compound does not interfere with the conserved ATP-binding site, enabling more selective perturbation of Aurora-A/TPX2 complex formation [1]. Its fragment-sized nature (MW 219.285) ensures excellent solubility and permeability characteristics for initial cellular target engagement studies.

Scaffold-Hopping and Library Design for 1,3,4-Thiadiazole-Based Kinase Modulators

The 5-ethylsulfanyl-1,3,4-thiadiazole core serves as a privileged scaffold for designing focused libraries targeting kinases and other protein-protein interactions. The sulfur-containing substituent at position 5 offers unique S-π interaction capabilities that differentiate it from 5-alkyl thiadiazole analogs commonly used in commercial screening libraries. The methyl carbamate at position 2 provides a synthetically tractable handle for further derivatization [1][3].

Reference Standard for Crystallographic Fragment Screening Hit Validation

Given its origin from the Diamond XChem facility's high-throughput crystallography pipeline, this compound serves as an ideal reference standard for laboratories establishing or validating their own fragment screening workflows against Aurora-A or related kinases. The compound's real-space correlation coefficient of 0.874 provides a quality benchmark for assessing ligand placement confidence in electron density maps [3].

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